1-(1,3-Thiazol-5-yl)ethan-1-ol

Description

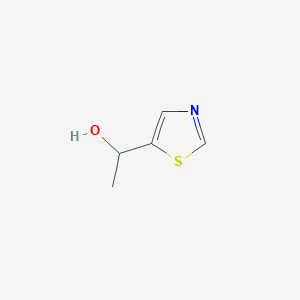

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-thiazol-5-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4(7)5-2-6-3-8-5/h2-4,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTHTAOYPYNCFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for 1-(1,3-Thiazol-5-yl)ethan-1-ol and Analogous Thiazole (B1198619) Alcohols

The construction of this compound and its analogs can be achieved through several synthetic pathways, each offering distinct advantages in terms of efficiency, regioselectivity, and access to stereochemically defined products.

Lithiation-Mediated Approaches to Substituted Thiazolyl Ethane-1-ols

A general and effective method for the synthesis of 2(5)-hydroxyalkyl-substituted 1,3-thiazole derivatives involves the lithiation of the thiazole ring, followed by reaction with an appropriate electrophile. researchgate.net This approach leverages the acidity of specific protons on the thiazole ring, allowing for regioselective functionalization. For instance, treatment of a thiazole with a strong base like n-butyllithium can generate a lithiated intermediate. Subsequent reaction with an epoxide, such as oxirane, can introduce a hydroxyethyl (B10761427) group at the lithiated position, yielding the desired thiazolyl ethanol (B145695) derivative. researchgate.net The choice of the lithiating agent and reaction conditions is crucial, as the nucleophilicity of the organolithium reagent can sometimes lead to ring cleavage rather than the intended substitution. cdnsciencepub.com

A specific example involves the lithiation of a protected 2-aminothiazole (B372263) derivative with lithium diisopropylamide (LDA), followed by the addition of oxirane to furnish the corresponding 2-(thiazol-5-yl)ethan-1-ol derivative. researchgate.net This method highlights the utility of lithiation in building complexity from simple thiazole precursors.

Multi-Step Synthetic Strategies from Thiazole Precursors

Multi-step synthetic sequences provide a versatile platform for the assembly of highly functionalized thiazole alcohols, often starting from readily available thiazole building blocks. These routes allow for the systematic introduction of various substituents onto the thiazole core.

A common strategy begins with the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. nih.govmdpi.com The resulting thiazole can then be further elaborated. For example, a thiazole derivative can be acetylated at the 5-position using reagents like N,N-dimethylacetamide after lithiation. google.com The resulting ketone, 1-(1,3-thiazol-5-yl)ethan-1-one, serves as a direct precursor to the target alcohol via reduction of the carbonyl group.

Another approach involves the construction of a substituted thiazole ring followed by modifications to introduce the ethanol moiety. For instance, a 2-aminothiazole can be synthesized and subsequently modified. researchgate.net The synthesis of 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone (B1602948) can be achieved through the reaction of 1-chloropropan-2-one with 1-methylthiourea. acs.org This ketone can then be reduced to the corresponding alcohol.

Furthermore, multi-component reactions offer an efficient means to construct complex thiazole derivatives in a single step. nih.gov These strategies often involve the reaction of several starting materials to rapidly generate molecular diversity.

Enantioselective Synthesis and Chiral Control in Thiazole-Bearing Alcohols

The synthesis of enantiomerically pure thiazole-bearing alcohols is of significant interest due to the stereospecific nature of many biological interactions. Several strategies have been developed to achieve chiral control in these syntheses.

One approach involves the use of chiral auxiliaries. For example, the diastereoselective alkylation of a Schiff base derived from 2-(aminomethyl)thiazole and a chiral auxiliary like (-)-(1S,2S,5S)-2-hydroxy-3-pinanone can be used to introduce a stereocenter. researchgate.net

Catalytic enantioselective methods represent another powerful tool. The asymmetric reduction of a prochiral ketone, such as 1-(1,3-thiazol-5-yl)ethan-1-one, using a chiral catalyst can provide access to a specific enantiomer of the alcohol. While not specifically detailed for this exact substrate in the provided context, the general principles of asymmetric ketone reduction are well-established.

Additionally, the enantioselective synthesis of related structures, such as tertiary thiols from 5H-thiazol-4-ones, has been achieved using bifunctional catalysts, demonstrating the potential for catalytic asymmetric C-C bond formation to generate chiral thiazole-containing molecules. ehu.es The use of chiral catalysts in the reaction of thioamides with propargyl alcohols also offers a pathway to stereoselective thiazole synthesis. acs.org

Derivatization Strategies of Thiazole Alcohol Moieties

Once the this compound core is synthesized, further modifications can be made to both the hydroxyl group and the thiazole ring to explore structure-activity relationships and develop new chemical entities.

Functional Group Interconversions on the Hydroxyl Group

The hydroxyl group of this compound is a key site for derivatization through various functional group interconversions (FGIs). solubilityofthings.com These transformations allow for the introduction of a wide range of functionalities.

Table 1: Examples of Functional Group Interconversions on the Hydroxyl Group

| Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Oxidation | Chromium(VI) reagents (e.g., PCC, Jones reagent), Dess-Martin periodinane, MnO₂ | Ketone (C=O) acs.orgimperial.ac.uk |

| Etherification | Alkyl halide, base (e.g., NaH) | Ether (O-R) |

| Esterification | Acyl chloride, carboxylic acid with coupling agent | Ester (O-C(=O)R) |

| Conversion to Halide | Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃) | Alkyl Halide (Cl, Br) |

| Conversion to Azide (B81097) | Diphenylphosphoryl azide (DPPA) | Azide (N₃) researchgate.net |

Oxidation of the secondary alcohol to the corresponding ketone, 1-(1,3-thiazol-5-yl)ethan-1-one, is a common transformation that can be achieved using various oxidizing agents. acs.orgimperial.ac.uk This ketone can then serve as a precursor for further reactions. The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. ub.edu

Modifications and Substitutions on the Thiazole Ring System

The thiazole ring itself offers multiple positions for modification, allowing for the introduction of diverse substituents to modulate the electronic and steric properties of the molecule.

Table 2: Examples of Modifications on the Thiazole Ring

| Position | Reaction Type | Reagents and Conditions | Introduced Substituent |

|---|---|---|---|

| C2 | Nucleophilic Aromatic Substitution | Amines | Amino groups mdpi.com |

| C2 | Cross-Coupling Reactions | Organometallic reagents, Pd catalyst | Aryl, alkyl groups |

| C4 | Halogenation | N-Bromosuccinimide (NBS) | Bromo group researchgate.net |

| C4/C5 | Cyclization Reactions | Bifunctional reagents | Fused ring systems nih.gov |

The reactivity of the different positions on the thiazole ring can be influenced by the existing substituents. analis.com.my For example, the C2 position is susceptible to nucleophilic attack, while electrophilic substitution often occurs at the C4 or C5 positions, depending on the directing effects of other groups. Halogenation of the thiazole ring, for instance with N-bromosuccinimide (NBS), introduces a handle for further functionalization via cross-coupling reactions. researchgate.net Additionally, the thiazole ring can be incorporated into larger, fused heterocyclic systems through cyclization reactions. nih.gov

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

For thiazole (B1198619) derivatives, ¹H NMR spectra typically show characteristic signals for the protons on the heterocyclic ring. For instance, in related thiazole structures, the proton at the C4 position of the thiazole ring often appears as a distinct singlet. mdpi.com In the case of 1-[2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol, a structurally similar compound, the protons of the ethan-1-ol side chain are clearly resolved. growingscience.com The methyl (CH₃) protons appear as a doublet, the methine (CHOH) proton as a multiplet, and the hydroxyl (OH) proton as a singlet. growingscience.com

¹³C NMR provides complementary information by detecting the carbon skeleton. The spectrum for a related bromo-thiazole derivative showed distinct signals for the methyl carbon, the carbon bearing the hydroxyl group (CHOH), and the carbons of the thiazole ring. growingscience.com The chemical shifts in both ¹H and ¹³C NMR are fundamental for confirming the precise connectivity of the ethan-1-ol group to the 5-position of the thiazole ring.

Table 1: Representative NMR Data for the Ethan-1-ol Moiety on a Thiazole Ring Data based on the structurally similar compound 1-[2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol. growingscience.com

| Analysis | Signal | Chemical Shift (δ, ppm) | Description |

| ¹H NMR | CH₃ | 1.35 (d, J = 6.6 Hz) | Doublet from the methyl group coupled to the methine proton. |

| CHOH | 5.24 (m) | Multiplet from the methine proton coupled to the methyl and hydroxyl protons. | |

| OH | 6.04 (s) | Singlet from the hydroxyl proton. | |

| ¹³C NMR | CH₃ | 26.5 | Signal corresponding to the methyl carbon. |

| CHOH | 62.0 | Signal for the carbon atom bonded to the hydroxyl group. |

Note: 'd' denotes a doublet, 'm' a multiplet, 's' a singlet, and 'J' is the coupling constant in Hertz (Hz).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. The nominal molecular weight of 1-(1,3-Thiazol-5-yl)ethan-1-ol is approximately 129.18 Da. fluorochem.co.uk

High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, often used to confirm the elemental composition of a molecule. rsc.org For the related (1R)-1-(1,3-thiazol-5-yl)ethanol, predicted mass-to-charge ratios for various adducts have been calculated, which are essential for identifying the compound in complex mixtures. uni.lu For example, the [M+H]⁺ adduct, where the molecule is protonated, is commonly observed. uni.lu Analysis of a similar bromo-thiazole derivative confirmed the presence of the molecular ion peak [M]⁺ at m/z 281. growingscience.com

Table 2: Predicted Mass Spectrometry Data for (1R)-1-(1,3-Thiazol-5-yl)ethan-1-ol uni.lu

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₅H₈NOS]⁺ | 130.03212 |

| [M+Na]⁺ | [C₅H₇NOSNa]⁺ | 152.01406 |

| [M-H]⁻ | [C₅H₆NOS]⁻ | 128.01756 |

| [M+H-H₂O]⁺ | [C₅H₆NS]⁺ | 112.02210 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the functional groups present in a compound.

For this compound, the most characteristic signal in its IR spectrum would be a broad absorption band corresponding to the O-H stretching vibration of the alcohol group, typically appearing in the region of 3200-3600 cm⁻¹. In a closely related bromo-thiazole derivative, this hydroxyl group stretch was observed at 3372 cm⁻¹. growingscience.com Other significant absorptions include C-H stretching vibrations from the alkyl and aromatic parts of the molecule, as well as vibrations characteristic of the C=N and C-S bonds within the thiazole ring. growingscience.comacgpubs.org

Table 3: Key IR Absorption Bands for a Structurally Related Thiazole Alcohol growingscience.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3372 | O-H Stretch | Alcohol (-OH) |

| 2973 | C-H Stretch | Alkyl (CH₃) |

| 2891 | C-H Stretch | Alkyl (CH) |

| 1429 | C-H Bend | Alkyl |

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound is not detailed in the provided search results, this technique has been successfully applied to determine the structures of related thiazole and thiadiazole derivatives. researchgate.netacs.orgresearchgate.net For these classes of compounds, X-ray analysis has been crucial for unambiguously confirming the molecular structure, including the connectivity of substituents and the geometry of the heterocyclic ring. researchgate.netresearchgate.net This method stands as the definitive proof of structure for crystalline solids.

Other Chromatographic and Spectroscopic Methods (e.g., LCMS)

Liquid Chromatography-Mass Spectrometry (LCMS) is a hybrid technique that separates components of a mixture using liquid chromatography and then provides mass analysis for each component. It is widely used for purity assessment and reaction monitoring in the synthesis of thiazole derivatives. google.com The retention time (Rt) from the chromatography part indicates the compound's polarity, while the mass spectrometer confirms its identity by detecting the molecular weight, often as the [M+H]⁺ ion. google.com

Other chromatographic methods are essential for the purification of thiazole compounds. Thin-Layer Chromatography (TLC) is commonly used to monitor the progress of a chemical reaction. growingscience.com Following the reaction, purification is often achieved using flash column chromatography, which separates the desired product from unreacted starting materials and byproducts. growingscience.comrsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and reactivity of molecules. This method is effective for calculating molecular geometries, energies, and other properties by modeling the electron density. For thiazole (B1198619) derivatives, DFT calculations are often performed using specific functionals and basis sets, such as the B3LYP functional with the 6-311G(d,p) basis set, to obtain optimized geometrical structures in the gas phase. epu.edu.iq

These studies allow for the determination of various electronic descriptors that shed light on the molecule's reactivity. The analysis of the electronic structure helps in identifying the regions of the molecule that are likely to participate in chemical reactions, providing a theoretical foundation for its chemical behavior. DFT calculations can be applied to understand properties in different environments, such as in gaseous, aqueous, or other solvent phases, to model how the electronic structure might change. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among bonds within a molecule. It provides a detailed picture of the charge transfer and delocalization of electrons from donor (filled) orbitals to acceptor (unfilled) orbitals. uba.ar This analysis is critical for understanding the stability of a molecule arising from hyperconjugative interactions.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, using a color spectrum to indicate different electrostatic potential values.

Red regions signify areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions indicate areas of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack.

Green regions denote areas of neutral potential.

For a molecule like 1-(1,3-Thiazol-5-yl)ethan-1-ol, the MEP map would likely show negative potential around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons, making them nucleophilic centers. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, identifying it as an electrophilic site. This visual representation of charge distribution is crucial for understanding intermolecular interactions and chemical reactivity. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. wikipedia.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small energy gap indicates that the molecule is more reactive. wikipedia.org DFT calculations are used to determine the energies of these orbitals. For thiazole derivatives, these calculations have been performed in various phases to understand how the environment affects reactivity. researchgate.net

Below is an illustrative data table showing typical HOMO-LUMO energy gap values for a thiazole derivative calculated in different phases, based on findings from related compounds. researchgate.net

| Phase | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Gaseous | -6.215 | -1.642 | 4.573 |

| Aqueous | -6.278 | -1.601 | 4.677 |

| Acetone | -6.273 | -1.600 | 4.673 |

These values demonstrate that the energy gap, and thus the molecule's reactivity, can be influenced by the surrounding medium. researchgate.net A molecule with an energy gap in this range is considered to be kinetically stable.

Computational Approaches to Molecular Stability and Bonding Character

NBO analysis provides a quantitative measure of the stabilization gained from electron delocalization and hyperconjugative interactions. shd-pub.org.rs Strong intramolecular interactions, such as hydrogen bonding or charge transfer between different parts of the molecule, contribute significantly to the stability of its conformation. The optimized molecular geometry obtained from DFT calculations confirms the most stable arrangement of atoms, providing precise bond lengths and angles that define the molecule's structure. By combining these theoretical approaches, a complete picture of the bonding character and the factors contributing to the molecular stability of this compound can be constructed.

Preclinical Biological Activity and Mechanistic Insights

Enzyme Inhibition Profiles of 1-(1,3-Thiazol-5-yl)ethan-1-ol and Related Thiazoles

Thiazole-containing molecules have demonstrated the ability to inhibit a wide array of enzymes crucial for cellular signaling, metabolism, and pathogen survival. The following subsections detail these inhibitory activities against specific enzyme families and targets.

The thiazole (B1198619) scaffold is a prominent feature in the design of kinase inhibitors, which are critical in cancer therapy and other diseases.

B-RAF: Novel thiazole derivatives have been synthesized as potent inhibitors of the B-RAFV600E kinase enzyme, a key driver in many cancers like melanoma. researchgate.netrsc.org Some of these compounds have shown excellent inhibitory activity at nanomolar levels, with IC50 values superior to the approved drug dabrafenib. rsc.org For instance, certain imidazothiazole derivatives exhibited high inhibitory activities against V600E B-Raf kinase, with IC50 values as low as 1.20 nM. sci-hub.se Another study identified a diarylthiazole compound as a potent B-Raf inhibitor with good in vivo efficacy in a melanoma xenograft model. nih.gov

GSK-3β: Glycogen synthase kinase 3β (GSK-3β) is implicated in various diseases, including cancer. Thiazole derivatives have been developed as selective and ATP-competitive inhibitors of this enzyme. nih.gov One such compound, AR-A014418, showed an IC50 value of 100 nM. nih.gov Further optimization by incorporating a carboxamide group on the thiazole ring led to compounds with potent GSK-3β inhibition, with IC50 values in the sub-nanomolar range (e.g., 0.29 ± 0.01 nM). nih.gov Additionally, tetrahydrobenzo[d]thiazole derivatives have been identified as dual inhibitors of CK2 and GSK3β, with one compound showing an IC50 of 0.67 μM against GSK3β. nih.gov

EGFR/VEGFR-2: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are crucial targets in anti-cancer drug development. Thiazolyl-pyrazoline derivatives have been discovered as potent dual inhibitors of both EGFR and VEGFR-2. tandfonline.com Specific compounds, 10b and 10d, demonstrated significant inhibitory activity with IC50 values of 40.7 nM and 32.5 nM for EGFR, and 78.4 nM and 43.0 nM for VEGFR-2, respectively. tandfonline.com Other thiazole derivatives have also been reported as VEGFR-2 inhibitors. mdpi.comnih.gov

CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, making it an attractive target for cancer therapy. Novel thiazolone and fused thiazolthione derivatives have shown potent inhibitory effects on CDK2/cyclin A2, with IC50 values ranging from 105.39 to 742.78 nM. nih.govjst.go.jp Another study on 2,5-dihydrothiazole derivatives identified compounds with CDK2 inhibitory IC50 values as low as 0.416 µM, comparable to the reference inhibitor Roscovitine. tandfonline.comtandfonline.com High-throughput screening also identified 2-acetamido-thiazolylthio acetic ester as a CDK2 inhibitor, leading to the development of analogues with IC50 values in the 1-10 nM range. researchwithrutgers.com

| Enzyme Target | Thiazole Derivative Class | Reported IC50 Values | Reference |

|---|---|---|---|

| B-RAFV600E | Phenyl sulfonyl thiazoles | 23.1 ± 1.2 nM, 36.3 ± 1.9 nM | rsc.org |

| B-RAFV600E | Imidazothiazoles | 1.20 nM, 4.31 nM, 6.21 nM | sci-hub.se |

| GSK-3β | Acylaminopyridine-thiazoles | 0.29 ± 0.01 nM, 1.1 ± 0.1 nM | nih.gov |

| GSK-3β | Tetrahydrobenzo[d]thiazoles | 0.67 μM | nih.gov |

| EGFR | Thiazolyl-pyrazolines | 32.5 ± 2.2 nM, 40.7 ± 1.0 nM | tandfonline.com |

| VEGFR-2 | Thiazolyl-pyrazolines | 43.0 ± 2.4 nM, 78.4 ± 1.5 nM | tandfonline.com |

| CDK2/cyclin A2 | Thiazolone/Thiazolthione derivatives | 105.39 nM - 742.78 nM | nih.govjst.go.jp |

| CDK2 | 2,5-dihydrothiazole derivatives | 0.416 µM | tandfonline.com |

Thiazole derivatives also exhibit inhibitory activity against enzymes involved in metabolic processes and pathogen-specific functions.

Carbonic Anhydrase: Carbonic anhydrases (CAs) are zinc-containing enzymes vital for various physiological processes. Thiazole-based sulfonamides are recognized as effective CA inhibitors. nih.gov Studies on benzo[d]thiazole-5- and 6-sulfonamides have identified several potent inhibitors against human (h) CA isoforms hCA I, II, VII, and IX, with some compounds showing subnanomolar to low nanomolar inhibition constants (Ki). tandfonline.comtandfonline.com For instance, certain 2-amino-benzothiazole-6-sulfonamide derivatives had Ki values below 100 nM against hCA I. tandfonline.com Another study on morpholine-derived thiazoles found a potent inhibitor with a Ki value of 9.64 ± 0.007 μM against bovine CA-II. rsc.org Thiazole-methylsulfonyl derivatives have also shown promising inhibitory activity against hCA I and hCA II, with IC50 values ranging from 39.16 to 198.04 μM. nih.gov

α-Amylase: As a key enzyme in carbohydrate digestion, α-amylase is a target for managing diabetes. Benzimidazole-based thiazole analogues have demonstrated potent α-amylase inhibition, with some compounds showing IC50 values (e.g., 1.30 ± 0.05 µM) significantly lower than the standard drug acarbose. nih.gov Similarly, thiazole-based carbohydrazide derivatives displayed significant α-amylase inhibitory activity, with IC50 values ranging from 1.709 to 3.049 µM. monash.edu

DNA Gyrase: This essential bacterial enzyme is a well-established target for antibacterial drugs. Second-generation 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have been developed as potent inhibitors of DNA gyrase from both Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range. nih.govtandfonline.comresearchgate.net Morpholine-based thiazole derivatives also showed potent DNA gyrase inhibitory activity, with some compounds having better IC50 values (e.g., 3.52 µg/ml) than the reference drug ciprofloxacin. als-journal.com

Cruzain: Cruzain is the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease. Thiazolylhydrazone derivatives have been identified as inhibitors of cruzain, suggesting a potential mechanism for their anti-trypanosomal activity. scielo.br Additionally, peptidomimetic vinyl-thiazole compounds have shown potent, time-dependent inhibition of cruzain, with Ki* values in the low micromolar range (e.g., 0.94 μM). nih.gov

| Enzyme Target | Thiazole Derivative Class | Reported Inhibition Values (IC50/Ki) | Reference |

|---|---|---|---|

| Carbonic Anhydrase II | Morpholine derived thiazoles | Ki: 9.64 ± 0.007 μM | rsc.org |

| Carbonic Anhydrase I, II | Thiazole-methylsulfonyl derivatives | IC50: 39.16 - 198.04 μM | nih.gov |

| α-Amylase | Benzimidazole-based thiazoles | IC50: 1.31 ± 0.05 to 38.60 ± 0.70 µM | nih.gov |

| α-Amylase | Thiazole carbohydrazides | IC50: 1.709 ± 0.12 to 3.049 ± 0.25 µM | monash.edu |

| DNA Gyrase (E. coli) | Tetrahydrobenzo[d]thiazoles | IC50: 0.016 μM (most potent analog) | tandfonline.com |

| DNA Gyrase | Morpholine-based thiazoles | IC50: 3.52 µg/ml (most potent analog) | als-journal.com |

| Cruzain | Peptidomimetic vinyl-thiazoles | Ki*: 0.94 μM, 1.71 μM | nih.gov |

The versatility of the thiazole ring extends to other important biological targets.

DHFR: Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors and is a target for both anticancer and antimicrobial agents. New series of thiazole and imidazo[2,1-b]thiazole derivatives have been synthesized as potent DHFR inhibitors, with IC50 values as low as 0.123 μM. nih.gov Thiophenyl-pyrazolyl-thiazole hybrids have also shown remarkable inhibitory effects against M. tuberculosis DHFR, with IC50 values ranging from 4.21 to 10.59 μM. nih.govacs.org Another study identified a 2,4-substituted-1,3-thiazole with a DHFR inhibition IC50 of 0.06 μM. mdpi.com

COX-1/COX-2: Cyclooxygenase (COX) enzymes are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). Several studies have explored thiazole derivatives as COX inhibitors. nih.gov For example, 2-(trimethoxyphenyl)-thiazoles have been evaluated, with one compound showing a good COX-2 selectivity index, similar to meloxicam. mdpi.com Benzo[d]thiazole analogs have also been identified as moderate COX-2 inhibitors with IC50 values ranging from 0.28 to 0.77 μM and good selectivity over COX-1. nih.gov Furthermore, novel thiazole carboxamide derivatives have been designed as COX inhibitors, with one compound being the most potent against both COX-1 (IC50 = 0.239 μM) and COX-2 (IC50 = 0.191 μM). acs.org

Rab7b Protein: No specific research findings on the inhibition of Rab7b protein by this compound or closely related thiazoles were identified in the provided search results.

| Target | Thiazole Derivative Class | Reported IC50 Values | Reference |

|---|---|---|---|

| DHFR | Imidazo[2,1-b]thiazoles | 0.123 μM, 0.291 μM | nih.gov |

| M. tuberculosis DHFR | Thiophenyl-pyrazolyl-thiazoles | 4.21 μM, 5.70 μM | nih.govacs.org |

| DHFR | 2,4-substituted-1,3-thiazoles | 0.06 μM | mdpi.com |

| COX-2 | Benzo[d]thiazoles | 0.28 - 0.77 μM | nih.gov |

| COX-1 | Thiazole carboxamides | 0.239 μM | acs.org |

| COX-2 | Thiazole carboxamides | 0.191 μM | acs.org |

Antimicrobial Spectrum of Activity (In Vitro Studies)

In addition to enzyme inhibition, thiazole derivatives have been extensively studied for their direct antimicrobial effects against a range of pathogenic bacteria and fungi.

In vitro studies have confirmed the broad-spectrum antibacterial potential of various thiazole-containing compounds. For example, second-generation 4,5,6,7-tetrahydrobenzo[d]thiazole-based DNA gyrase inhibitors show improved antibacterial activity against Gram-positive strains, with minimum inhibitory concentrations (MICs) between 4 and 8 μg/ml against S. aureus and other resistant strains. nih.gov Another study on morpholine-based thiazole derivatives found that the compounds demonstrated MIC values of 12.5 µg/ml against S. aureus, B. subtilis, E. coli, and K. pneumoniae, which were equal to the MIC of ciprofloxacin. als-journal.com Thiazolyl-triazole Schiff bases have also been evaluated, showing modest inhibition of S. aureus and strong inhibition against the growth of P. aeruginosa. mdpi.com

The antifungal properties of thiazole derivatives have also been documented. Novel thiazolone and fused thiazolthione derivatives, in addition to their kinase inhibitory activity, have been noted for their potential as fungicides. jst.go.jp Thiophenyl-pyrazolyl-thiazole hybrids displayed a noticeable antifungal effect against Candida albicans, with MICs ranging from 3.9 to 125 μg/mL, which was more potent than the reference drug fluconazole (MIC = 250 μg/mL). nih.gov

Antitubercular Activity against Mycobacterium Strains

The thiazole scaffold is a key component in the development of new antitubercular agents, driven by the urgent need for novel treatments for tuberculosis (TB), especially with the rise of multidrug-resistant strains. researchgate.netmdpi.com Thiazole-based compounds are recognized for their ability to target essential bacterial enzymes and pathways. researchgate.netmdpi.com

Various derivatives incorporating the thiazole ring have demonstrated significant in vitro activity against Mycobacterium tuberculosis. For instance, a series of 4-amino-3,5-di(substituted)thiazolin-2(3H)-thione/ones showed potent antimycobacterial effects against the H37Rv strain, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values between 1-2 µg/mL. researchgate.netmdpi.com Further testing of these active compounds against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains also indicated promising in vitro activity. researchgate.netmdpi.com

Other studies have identified 2-aminothiazole-4-carboxylate derivatives with potent activity. Specifically, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis H37Rv with an MIC of 0.06 µg/mL, a potency greater than the standard drug isoniazid. acs.org Additionally, novel thiazole–chalcone hybrids have been synthesized and evaluated, with some showing MIC values as low as 2.43 µM against the M. tuberculosis H37Rv strain, surpassing the activity of the standard drug pyrazinamide. nih.gov

| Thiazole Derivative Class | Mycobacterium Strain | Reported Activity (MIC) | Reference Compound(s) |

|---|---|---|---|

| 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones | M. tuberculosis H37Rv, MDR-TB, XDR-TB | 1-2 µg/mL | N/A |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 µg/mL | Isoniazid (MIC = 0.25 µg/mL) |

| Thiazole–chalcone hybrid (2,4-difluorophenyl) | M. tuberculosis H37Rv | 2.43 µM | Pyrazinamide (MIC = 25.34 µM) |

| Thiadiazole-linked thiazole derivative | M. tuberculosis H37Ra | 7.1285 µg/mL | Rifampicin |

Antiparasitic Potentials (In Vitro Studies)

Thiazole derivatives have shown considerable promise as agents against neglected tropical diseases caused by trypanosomatids. nih.gov In the search for new treatments for Chagas disease and leishmaniasis, various synthesized thiazole compounds have been evaluated for their in vitro efficacy.

A series of novel 1,3-thiazole derivatives demonstrated potent activity against multiple forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov In bioactivity assays, all tested thiazoles were more potent against the epimastigote form than the reference drug benznidazole. nih.gov Notably, some compounds showed anti-amastigote activity at very low concentrations (from 3.65 µM). nih.gov Another study highlighted an ortho-bromobenzylidene-substituted 1,3-thiazole with an IC50 value of 0.83 μM against T. cruzi, demonstrating high potency. nih.gov These compounds were also found to induce apoptosis and necrosis in the parasite. nih.gov

Regarding leishmanicidal activity, studies have shown that thiazole compounds can effectively inhibit the growth of Leishmania species. mdpi.com For example, a series of 1,3-thiazole-4-carboxylates were tested against Leishmania infantum and Leishmania amazonensis. nih.gov Certain derivatives exhibited moderate potency and selectivity against the intracellular amastigote forms of these parasites. nih.gov Another study on thiazole compounds against L. infantum found that they all inhibited promastigote growth and were able to reduce macrophage infection with low cytotoxicity to mammalian cells. mdpi.com

| Thiazole Derivative Class | Parasite Species | Reported Activity (IC50) | Reference Compound(s) |

|---|---|---|---|

| ortho-bromobenzylidene-substituted 1,3-thiazole | Trypanosoma cruzi | 0.83 µM | N/A |

| Novel 1,3-thiazole derivatives | Trypanosoma cruzi (amastigotes) | Starting from 3.65 µM | Benznidazole |

| 1,3-thiazole-4-carboxylates | Leishmania infantum & L. amazonensis (amastigotes) | Moderate potency and selectivity | N/A |

| Thiazoacetylpyridines & Thiazopyridines | Leishmania infantum (promastigotes) | Inhibited growth with low cytotoxicity | N/A |

The emergence of drug-resistant strains of Plasmodium, the parasite causing malaria, necessitates the development of new antimalarial drugs. Thiazole derivatives have been identified as a promising class of compounds in this area. ekb.egnih.gov

Several research programs have synthesized and evaluated series of thiazole analogs for their in vitro activity against Plasmodium falciparum. One study reported that modifications to the N-aryl amide group linked to the thiazole ring resulted in compounds with high antimalarial potency against the chloroquine-sensitive 3D7 strain and low cytotoxicity in HepG2 cell lines. ekb.egresearchgate.net Another study on thiazole hydrazine derivatives showed moderate to good activity against P. falciparum, with one compound exhibiting promising activity with an IC50 value close to that of the standard drug quinine. nih.gov

| Thiazole Derivative Class | Plasmodium Strain | Reported Activity (IC50) | Reference Compound(s) |

|---|---|---|---|

| N-aryl amide thiazole derivatives | P. falciparum 3D7 | High potency (e.g., XC50 = 190 nM for one hit compound) | N/A |

| Thiazole hydrazine derivative | P. falciparum | Close to standard quinine | Quinine |

Antiproliferative and Cytotoxic Effects (In Vitro Cancer Cell Lines)

Thiazole derivatives are recognized for their broad-spectrum antiproliferative activities against various human cancer cell lines. nih.gov Numerous studies have demonstrated the cytotoxic potential of these compounds against liver (HepG-2), colon (HCT-116, HT-29), and breast (MCF-7) cancer cell lines.

For instance, a series of newly synthesized thiazole derivatives showed potent suppression of MCF-7 and HepG-2 cell growth, with one compound exhibiting IC50 values of 2.57 µM and 7.26 µM, respectively, which were more potent than the standard drug staurosporine in the case of HepG-2 cells. mdpi.com Another study reported two thiazole derivatives with IC50 values of 4.8 µg/ml and 9.6 µg/ml against MCF-7, and 11 µg/ml and 18 µg/ml against HepG-2 cells. ekb.eg Similarly, against the HCT-116 colon cancer cell line, IC50 values of 4.7 µg/ml and 9.5 µg/ml were observed for these compounds. ekb.eg

A series of 1,3-thiazole derivatives coupled with phthalimide also showed significant cytotoxic activity, with one of the most potent compounds displaying an IC50 of 0.2 µM against MCF-7 cells. nih.gov Furthermore, some 4-thiazolidinones, which are structurally related to thiazoles, have demonstrated antiproliferative effects on colon carcinoma cell lines, including HT-29. nih.gov

| Thiazole Derivative Class | Cancer Cell Line | Reported Activity (IC50) | Reference Compound(s) |

|---|---|---|---|

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 | 2.57 µM | Staurosporine (6.77 µM) |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | HepG-2 | 7.26 µM | Staurosporine (8.4 µM) |

| Novel thiazole derivative (CP1) | HCT-116 | 4.7 µg/ml | N/A |

| Novel thiazole derivative (CP2) | HCT-116 | 9.5 µg/ml | N/A |

| Novel thiazole derivative (CP1) | MCF-7 | 4.8 µg/ml | N/A |

| Novel thiazole derivative (CP2) | MCF-7 | 9.6 µg/ml | N/A |

| Novel thiazole derivative (CP1) | HepG-2 | 11 µg/ml | N/A |

| Novel thiazole derivative (CP2) | HepG-2 | 18 µg/ml | N/A |

| 1,3-Thiazole incorporated phthalimide | MCF-7 | 0.2 µM | N/A |

| 2-phenylimino-4-thiazolidinone | HT-29 | Inhibitory effect noted | N/A |

A significant mechanism contributing to the anticancer activity of thiazole derivatives is the inhibition of tubulin polymerization. nih.gov Microtubules are crucial for cell division, and their disruption leads to cell cycle arrest and apoptosis. Several thiazole-containing compounds have been identified as potent tubulin polymerization inhibitors.

A novel series of thiazole-naphthalene derivatives was designed for this purpose, with the most active compound showing an IC50 value of 0.48 µM against MCF-7 cells. Mechanistic studies confirmed that this compound significantly inhibited tubulin polymerization with an IC50 of 3.3 µM, which is more potent than the standard drug colchicine (IC50 = 9.1 µM). nih.gov This inhibition led to cell cycle arrest at the G2/M phase and induced apoptosis in MCF-7 cells. nih.gov

Similarly, a series of thiazole-based chalcones were evaluated as tubulin polymerization inhibitors. One derivative demonstrated significant inhibition with an IC50 value of 7.78 μM. mdpi.com Molecular docking studies supported these findings, showing that these compounds bind effectively to the colchicine binding site of tubulin. mdpi.com Another study on 2,4-disubstituted thiazole derivatives identified a compound that was a more effective inhibitor of tubulin polymerization (IC50 = 2.00 µM) than the reference compound combretastatin A-4 (IC50 = 2.96 µM). researchgate.net These findings highlight that interference with microtubule dynamics is a key mechanism for the antiproliferative effects of certain thiazole derivatives. researchgate.netmdpi.comnih.gov

Antioxidant Activities and Mechanisms

Thiazole derivatives, particularly those incorporating phenolic fragments, have demonstrated notable antioxidant and antiradical activities. nih.govmdpi.com The antioxidant capacity of these compounds is often attributed to the presence of hydroxyl groups on a phenyl ring attached to the thiazole core, which can scavenge free radicals. nih.gov Studies on various phenolic thiazoles have shown that their ability to counteract oxidative stress is a key aspect of their biological profile. mdpi.com

The mechanisms underlying the antioxidant effects of thiazole derivatives are multifaceted. They are capable of scavenging harmful reactive oxygen species (ROS), which, when overproduced, can lead to cellular damage and contribute to a range of diseases. mdpi.com The antioxidant activity of some thiazole compounds has been found to be superior to that of standard antioxidants like 4-methyl-2,6-di-tert-butylphenol in certain in vitro assays. mdpi.com This activity is influenced by the molecular structure, with derivatives containing a 2,6-di-tert-butylphenol fragment showing particularly high efficacy. mdpi.com

Computational studies, including Density Functional Theory (DFT) calculations, have been employed to understand the electronic properties and stability of pyrazolyl–thiazole derivatives, which in turn correlate with their antioxidant activity. nih.gov These studies suggest that compounds with smaller HOMO-LUMO gaps tend to exhibit higher electronic stability and reactivity, contributing to their enhanced antioxidant potential. nih.gov

Structure-Activity Relationship (SAR) Studies

Impact of Substituent Modifications on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For thiazole derivatives, modifications at various positions of the thiazole ring and its substituents have been shown to significantly impact their biological potency and selectivity.

Key Findings from SAR Studies:

N-Alkyl Substitutions: In a series of thiazole derivatives investigated as inhibitors of cancer cell migration, varying the alkyl substitution on the thiazole nitrogen from methyl to ethyl, propyl, allyl, and propynyl maintained significant cytotoxicity. nih.govacs.org Longer alkyl chain substitutions on the thiazole nitrogen generally led to greater antimigration activities. nih.gov

Amide N-Methyl vs. Thiazole N-Methyl: A comparison between analogues with an amide N-methyl substitution and those with a thiazole N-methyl group revealed that the former displayed significantly greater toxicity and antimigration activity. acs.org

Phenyl Ring Substitutions: Modifications on a phenyl ring attached to the thiazole core with halogen and trifluoromethyl groups produced mixed results in antimigration assays. A chlorine substitution at the meta position was found to be far superior to one at the ortho position. acs.org

Hydrophobic Substituents: In a study of 2-(cyclohexylamino)thiazol-4(5H)-one derivatives as 11β-HSD1 inhibitors, the introduction of a larger hydrophobic substituent at the amino group resulted in increased potency. mdpi.com For instance, a derivative with a 4-bromophenyl group at the fifth position of the thiazole ring was more active than the one with an unsubstituted phenyl group. mdpi.com

Electron-donating vs. Electron-withdrawing Groups: The presence of an electron-donating group (e.g., methyl) at the para position of a phenyl ring attached to a thiazole-thiadiazole scaffold was found to increase cytotoxic activity. nih.gov Conversely, electron-withdrawing groups like halogens on a phenyl ring were also noted to be important for activity in other series of compounds. nih.govmdpi.com

Interactive Data Table: Impact of Substituent Modification on Biological Activity

| Compound Series | Modification | Position | Observed Effect | Biological Activity | Reference |

|---|---|---|---|---|---|

| Thiazole Derivatives | Longer alkyl chain | Thiazole Nitrogen | Increased potency | Anti-migration | nih.gov |

| Thiazole Derivatives | Amide N-methyl vs. Thiazole N-methyl | Amide/Thiazole Nitrogen | Amide N-methyl showed greater activity | Anti-migration | acs.org |

| Thiazole Derivatives | Chlorine substitution | Phenyl ring (meta vs. ortho) | Meta-substitution was superior | Anti-migration | acs.org |

| 2-(cyclohexylamino)thiazol-4(5H)-one | 4-bromophenyl vs. phenyl | Thiazole ring (position 5) | Bromo-substitution increased activity | 11β-HSD1 inhibition | mdpi.com |

Elucidation of Essential Structural Requirements for Pharmacological Profiles

Through extensive SAR studies, researchers have identified key structural features that are essential for the pharmacological profiles of various thiazole derivatives.

Essential Structural Motifs:

Thiazole Ring: The thiazole nucleus itself is a fundamental scaffold for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govglobalresearchonline.netdergipark.org.tr

Combined Heterocyclic Systems: The presence of a thiazole ring in conjunction with other heterocyclic moieties, such as a 1,3,4-thiadiazole ring, has been identified as an essential requirement for cytotoxic activity in certain compound series. nih.gov

Substituted Phenyl Groups: A phenyl group, often with specific substitutions, attached to the thiazole core is a recurring feature in many biologically active derivatives. The nature and position of these substituents (e.g., halogens, methoxy groups) are critical for potency. nih.govmdpi.com

Hydrophobic Moieties: For some targets, such as 11β-HSD1, the presence of large hydrophobic groups attached to the 2-aminothiazol-4(5H)-one scaffold leads to a significant increase in inhibitory activity. mdpi.com

Specific Linkers: The nature of the linker connecting the thiazole ring to other parts of the molecule can be crucial. For instance, an amide group at position 2 of the thiazole has been a basis for designing cholinesterase inhibitors. academie-sciences.fr

Molecular Docking and Binding Affinity Studies

Analysis of Ligand-Target Interactions and Active Site Binding Modes

Molecular docking is a powerful computational tool used to predict the binding orientation of a small molecule to its protein target. This analysis provides insights into the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

For thiazole derivatives, docking studies have been instrumental in understanding their mechanism of action at a molecular level. For example, in the context of tubulin polymerization inhibition, docking studies revealed that thiazole derivatives can bind to the colchicine binding site of tubulin. nih.govacs.org Specific interactions observed include hydrogen bonds between the thiazole moiety and amino acid residues like GlnB247 and ThrB353. nih.gov

In another study targeting Rho6 protein for anti-hepatic cancer activity, docking simulations showed that thiazole derivatives could form hydrogen bonds and arene-cation interactions with key residues such as Ser95, Glu138, and Arg96 within the active site. nih.gov Similarly, docking of pyrazolyl–thiazole derivatives into the active sites of penicillin-binding proteins and sterol 14α-demethylase highlighted the importance of hydrogen bonding and π–π stacking for their antimicrobial and antifungal activities. nih.gov

Interactive Data Table: Ligand-Target Interactions of Thiazole Derivatives

| Compound Class | Biological Target | Key Interacting Residues | Types of Interactions | Reference |

|---|---|---|---|---|

| Thiazole Derivatives | Tubulin | GlnB247, ThrB353 | Hydrogen bonds, Hydrophobic interactions | nih.gov |

| Thiazole Conjugates | Rho6 Protein | Ser95, Glu138, Arg96 | Hydrogen bonds, Arene-cation interactions | nih.gov |

| Pyrazolyl–thiazole Derivatives | Penicillin-binding proteins, Sterol 14α-demethylase | Not specified | Hydrogen bonding, π–π stacking | nih.gov |

Computational Prediction of Specific Biological Targets

Computational approaches, particularly molecular docking, are increasingly used not only to understand binding modes but also to predict potential biological targets for novel compounds. By screening a compound against a panel of known protein structures, it is possible to identify potential targets based on favorable binding energies and interaction patterns.

For newly synthesized thiazole derivatives, in silico techniques have been employed to assess their interaction modes with the active sites of various proteins, thereby predicting their potential as therapeutic agents. nih.gov For instance, thiazole derivatives have been computationally screened against targets like aromatase, EGFR, CDK2, and Bcl-2 to predict their anticancer activity. mdpi.com These studies help in clarifying the mechanism by which these compounds may inhibit cancer cell growth and proliferation. mdpi.com

Furthermore, computational methods are valuable in guiding the design of more effective therapeutic agents by predicting which structural modifications are likely to improve binding affinity and selectivity for a specific target. nih.gov The correlation between favorable binding affinities in docking studies and high in vitro biological activity underscores the predictive power of these computational tools. nih.gov

Advanced Applications and Research Utility

Role as Key Building Blocks in Complex Organic Synthesis

The 1-(1,3-thiazol-5-yl)ethanol moiety serves as a fundamental building block in the synthesis of more elaborate molecular architectures. The ethanone (B97240) precursor, 1-(1,3-thiazol-5-yl)ethanone, is particularly instrumental as a key intermediate for constructing a variety of heterocyclic systems through reactions like condensation and cyclization. cymitquimica.comarabjchem.org

Researchers have utilized these thiazole-based ketones and alcohols to create complex, multi-ring structures. For instance, novel pyrazolyl-1,2,3-triazolyl-thiazolyl-ethanol derivatives have been synthesized by first performing a "click reaction" with an azido-thiazolyl-ethanone intermediate, followed by the reduction of the carbonyl group to an alcohol. researchgate.net This highlights the role of the ethanone as a versatile precursor to the target ethanol (B145695) compound. Similarly, pyridine-thiazole hybrid molecules have been developed using 1-[4-Methyl-2-(2-pyridylamino)thiazol-5-yl]-ethanone as a key starting reagent, which then undergoes Claisen-Schmidt condensation to build the larger framework. mdpi.com

Furthermore, the synthesis of di-, tri-, and tetrathiazole compounds has been achieved starting from bromo-ethanone derivatives of thiazole (B1198619). nih.govmdpi.com These reactions, which involve reactions with heterocyclic amines and thiosemicarbazones, demonstrate the utility of the thiazole ethanone structure as a platform for assembling complex, multi-heterocyclic systems with potential biological activities. nih.govmdpi.com

Applications in Materials Science and Engineering

Thiazole-containing compounds, derived from precursors like 1-(1,3-thiazol-5-yl)ethan-1-ol, exhibit a range of properties that are highly sought after in materials science, including unique optical, electrical, and liquid crystalline behaviors. numberanalytics.com

Optical and Electrical Properties

The inherent electronic structure of the thiazole ring makes its derivatives suitable for applications in optoelectronics. Thiazole-based materials are noted for their thermal stability and tunable photophysical properties. nih.gov Research into dipolar thiazole derivatives, for example, has shown their potential as organic nonlinear optical (NLO) materials, which are critical for applications in photonics and telecommunications. scientific.nettandfonline.com The third-order NLO polarizability of some thiazole derivatives has been found to be significantly larger than that of reference materials like para-nitroaniline. tandfonline.comresearchgate.net

In the realm of conductive materials, thiazole-based polymers are being explored for their semiconducting properties. numberanalytics.com By incorporating thiazole units into polymer backbones, researchers can create materials for organic transistors and solar cells. rsc.orgrsc.org Replacing thiophene (B33073) units with thiazoles in polymer chains can lower both the HOMO and LUMO energy levels, which is advantageous for certain electronic applications. rsc.org This substitution has been shown to enhance the open-circuit voltage in polymer solar cells. rsc.org Studies on co-polyazomethine polymers containing a thiazole ring have demonstrated that their electrical conductivity increases with temperature, a characteristic behavior of semiconductors. researchgate.net

Liquid Crystalline Properties

The rigid, linear structure that can be achieved with certain thiazole derivatives makes them excellent candidates for liquid crystals. Numerous studies have reported the synthesis of thiazole-containing Schiff bases that exhibit liquid crystalline phases. psu.eduiiste.org Depending on the specific molecular structure, including the length of alkoxy chains, these compounds can display enantiotropic nematic and smectic mesophases. psu.eduanjs.edu.iquobaghdad.edu.iq The presence of the thiazole ring in the molecular core is often credited with inducing the flexibility needed to favor a nematic liquid crystal phase. psu.edutandfonline.com

| Property Type | Application Area | Key Findings | Reference |

|---|---|---|---|

| Optical | Nonlinear Optics (NLO) | Thiazole derivatives can exhibit high third-order NLO polarizability, making them potential organic NLO materials. | scientific.nettandfonline.com |

| Optical | OLEDs & Dyes | Thiazolo[5,4-d]thiazole (TTz) based materials are thermally stable and have tunable photophysical properties for use in fluorescence-based devices. | numberanalytics.comnih.gov |

| Electrical | Organic Transistors | Thiazole-fused S,N-heteroacene polymers exhibit p-type semiconducting performance. | rsc.org |

| Electrical | Polymer Solar Cells | Introducing thiazole spacers in copolymers can enhance the open-circuit voltage. | rsc.org |

| Liquid Crystalline | Display Technology | Schiff bases containing a thiazole moiety can display nematic and smectic liquid crystal phases. | psu.eduiiste.orgtandfonline.com |

Utility in Agrochemical Development

The thiazole moiety is a key component in a number of commercially important pesticides. researchgate.net Research has demonstrated that derivatives structurally related to this compound are effective insecticidal agents.

Scientists have designed and synthesized N-substituted (1,3-thiazole)alkyl sulfoximine (B86345) derivatives, which represent a class of neonicotinoid insecticides. nih.govacs.org Bioassays of these compounds showed that some exhibited good insecticidal activities against the green peach aphid (Myzus persicae) at a concentration of 10 mg/L. nih.govacs.org

In another line of research, novel N-pyridylpyrazole derivatives containing a thiazole moiety were developed to target lepidopteran pests. researchgate.netmdpi.com Several of these compounds demonstrated excellent insecticidal activities against the diamondback moth (Plutella xylostella), the beet armyworm (Spodoptera exigua), and the fall armyworm (Spodoptera frugiperda). researchgate.netmdpi.com The LC₅₀ values for the most promising compound were comparable to the commercial insecticide indoxacarb. mdpi.com Structure-activity relationship (SAR) analysis revealed that insecticidal activity was influenced by the specific substituents on the molecule. researchgate.netmdpi.com

| Thiazole Derivative Class | Target Pest | Key Finding | Reference |

|---|---|---|---|

| N-substituted (1,3-thiazole)alkyl sulfoximines | Myzus persicae (Green Peach Aphid) | Some compounds showed good insecticidal activity at 10 mg/L. | nih.govacs.org |

| N-pyridylpyrazole Thiazole Amides | Plutella xylostella, Spodoptera exigua, Spodoptera frugiperda | Compound 7g showed LC₅₀ values of 5.32, 6.75, and 7.64 mg/L, respectively, comparable to indoxacarb. | researchgate.netmdpi.com |

| 1,3,4-thiadiazole derivatives | Aphis gossypii (Cotton Aphid) | A target compound (7) showed high bioactivity with an LC₅₀ value of 1.97 mg/L. | researchgate.net |

Catalytic Applications of Thiazole-Containing Ligands

The nitrogen and sulfur atoms within the thiazole ring provide excellent coordination sites for metal ions, making thiazole derivatives valuable as ligands in catalysis. researchgate.net Ligands incorporating a chiral structure similar to this compound are particularly useful in asymmetric catalysis, a field focused on creating enantiomerically pure compounds. rsc.org

New chiral N,P-ligands based on a thiazole framework have been synthesized and successfully used in iridium-catalyzed asymmetric hydrogenation of trisubstituted olefins. rsc.orgnih.gov These catalysts were found to be highly reactive and selective, demonstrating the effectiveness of the thiazole-phosphine ligand structure. rsc.org The flexibility of the ligand's backbone can be altered to improve selectivity for challenging substrates. rsc.org

Thiazole ligands are employed in a variety of organic reactions, including asymmetric Friedel-Crafts alkylation and asymmetric Henry reactions. alfachemic.com Metal complexes formed with thiazole-based Schiff base ligands can also act as catalysts, facilitating reactions in both industrial and biological contexts. sdiarticle5.com Zinc(II) complexes with hydrazone ligands derived from 2-acetylthiazole, a precursor to the title compound, have been evaluated for their catalytic activity in ketone-amine-alkyne coupling reactions. mdpi.com

Future Research Trajectories and Underexplored Avenues

Optimization of Bioactivity through Rational Design and Synthesis

Rational drug design, which leverages an understanding of a biological target's structure, is a cornerstone of modern medicinal chemistry. qeios.comnih.gov For thiazole (B1198619) alcohols, this approach offers a clear path to enhancing potency and selectivity. Future work will likely focus on strategic structural modifications to the 1-(1,3-Thiazol-5-yl)ethan-1-ol scaffold. Analysis of structure-activity relationships (SAR) in similar thiazole derivatives has shown that substituents at various positions on the thiazole and phenyl rings can dramatically influence biological activity. acs.org

A promising strategy is molecular hybridization, which combines the thiazole alcohol pharmacophore with other known bioactive fragments to create a single molecule with potentially synergistic or multi-target effects. nih.govacs.org For instance, integrating moieties known to interact with specific enzymes or receptors could guide the compound toward a desired biological target with higher affinity. acs.org Computational docking studies can predict how modifications to the parent molecule, such as adding hydrophobic groups or hydrogen bond donors/acceptors, will affect its binding to a target protein, thereby guiding synthetic efforts. mdpi.comnih.gov The synthesis of a focused library of derivatives based on these computational models will be crucial for identifying compounds with optimized bioactivity. acs.orgacs.org

Table 1: Examples of Rational Design in Thiazole Derivatives

This table illustrates how specific structural modifications in thiazole-based compounds, guided by rational design, have led to enhanced biological activity against various targets.

| Thiazole Scaffold | Target | Design Strategy / Modification | Resulting Bioactivity | Reference |

|---|---|---|---|---|

| Benzylidenehydrazinyl-substituted thiazole | Human Dihydroorotate Dehydrogenase (hDHODH) | Optimization of substituents based on X-ray structure of the target enzyme. | Identified inhibitors with IC50 values in the double-digit nanomolar range (e.g., compound 19). | nih.gov |

| 2-Anilino-4-(thiazol-5-yl)pyrimidine | Cyclin-Dependent Kinase 9 (CDK9) | Introduction of a bulky substituted aniline (B41778) moiety and substitution at the C5-position of the pyrimidine (B1678525) core. | Achieved a nanomolar Ki inhibitor (12u) with over 80-fold selectivity for CDK9 versus CDK2. | acs.org |

| Thiazole-embedded Schiff Base | Breast Cancer Proteins | Integration of thiazole with Schiff base derivatives and in-silico screening for binding affinity. | Derivatives TZ6 and TZ8 showed high binding affinities to target proteins, indicating potential as anti-cancer agents. | qeios.com |

| Thiazole/Thiazolidinone Hybrids | HIV Reverse Transcriptase (RT) and RNase H | Incorporation of pharmacophores targeting multiple stages of the HIV life cycle, guided by molecular docking. | Compound 11 showed IC50 values comparable to Nevirapine; compound 4 exhibited dual inhibition. | mdpi.com |

Exploration of Novel Therapeutic Targets for Thiazole Alcohols

The thiazole nucleus is a component of drugs with a wide array of clinical applications, including anticancer and antimicrobial agents. nih.govnih.govnih.gov This versatility suggests that this compound and its derivatives could be effective against a range of therapeutic targets that remain underexplored for this specific chemical class.

Future research should systematically screen these compounds against diverse biological targets. asu.edu Enzyme inhibition is a particularly promising area, as thiazole derivatives have been shown to inhibit kinases (e.g., EGFR, VEGFR-2), polymerases, and microbial enzymes like DNA gyrase. frontiersin.orgresearchgate.net Investigating the potential of thiazole alcohols as inhibitors of sirtuins (SIRTs), a class of proteins involved in cancer and metabolic diseases, represents a novel research direction. mdpi.com Furthermore, the antiparasitic potential of thiazoles, demonstrated against pathogens like Plasmodium falciparum and Trypanosoma cruzi, warrants investigation for thiazole alcohols. mdpi.com The discovery of thiazole-fused bisnoralcohol derivatives with potent antineoplastic activity against cancer cell lines highlights the potential for related structures. acs.orgnih.gov

Table 2: Potential Therapeutic Targets for Thiazole-Based Compounds

This table summarizes various biological targets that have been successfully modulated by thiazole derivatives, suggesting promising areas of investigation for thiazole alcohols.

| Therapeutic Area | Biological Target Class/Enzyme | Specific Example(s) | Potential Disease Application | Reference |

|---|---|---|---|---|

| Oncology | Tyrosine Kinases | EGFR, VEGFR-2 | Lung Cancer, Breast Cancer | nih.govfrontiersin.org |

| Oncology | Protein Deacetylases | Sirtuin 2 (SIRT2) | Cancer | mdpi.com |

| Oncology | Cell Cycle Regulators | Microtubules, CDK9 | Various Cancers | acs.orgasu.edu |

| Infectious Disease | Bacterial Topoisomerases | DNA Gyrase, Topoisomerase IV | Bacterial Infections | nih.govfrontiersin.org |

| Infectious Disease | Viral Enzymes | HIV Reverse Transcriptase | HIV/AIDS | mdpi.com |

| Infectious Disease | Parasitic Enzymes | Plasmodium falciparum Thioredoxin Reductase | Malaria | mdpi.comajchem-b.com |

| Autoimmune Disease | Pyrimidine Synthesis Enzymes | Human Dihydroorotate Dehydrogenase (hDHODH) | Rheumatoid Arthritis | nih.gov |

Development of Advanced and Sustainable Synthetic Methodologies

While classic methods like the Hantzsch thiazole synthesis are robust, the future of chemical synthesis lies in developing more efficient, cost-effective, and environmentally benign processes. nih.govbepls.com The application of green chemistry principles to the synthesis of this compound and its derivatives is a critical area for future research. nih.govbohrium.com

This includes the use of innovative techniques such as microwave irradiation and ultrasonic-mediated synthesis, which can significantly reduce reaction times and improve yields. bepls.commdpi.com Employing green solvents, developing solvent-free reaction conditions, and using recyclable biocatalysts like chitosan (B1678972) hydrogels are other important avenues. nih.govbepls.commdpi.com These sustainable approaches not only minimize environmental impact but can also offer advantages in scalability and purification simplicity, making the synthesis more practical for drug discovery and development. nih.gov

Table 3: Comparison of Synthetic Approaches for Thiazole Derivatives

This table contrasts conventional and advanced green synthetic methods for producing thiazole compounds, highlighting the advantages of sustainable chemistry.

| Parameter | Conventional Synthesis | Advanced/Sustainable Synthesis | Reference |

|---|---|---|---|

| Reaction Conditions | Often harsh, requiring high temperatures and long reaction times. | Mild conditions, significantly reduced reaction times. | bepls.commdpi.com |

| Solvents/Catalysts | Use of hazardous reagents and transition-metal catalysts. | Use of green solvents (e.g., PEG-400, water), reusable catalysts, or biocatalysts (e.g., chitosan hydrogel). | nih.govbepls.commdpi.com |

| Energy Source | Conventional heating. | Microwave irradiation, ultrasonic irradiation. | bepls.commdpi.com |

| Yield & Purity | Variable yields, often requiring difficult post-processing. | Generally high to excellent yields with simpler purification. | bepls.commdpi.com |

| Environmental Impact | Generation of substantial chemical waste. | Minimal environmental impact, aligning with green chemistry principles. | nih.govbepls.com |

Comprehensive Mechanistic Elucidation of Biological Actions

Understanding the precise mechanism by which a compound exerts its biological effects is fundamental to its development as a therapeutic agent. For this compound, future research must move beyond preliminary activity screening to a deep mechanistic investigation. nih.gov

This involves identifying the specific molecular interactions between the compound and its biological target. Techniques such as X-ray crystallography can provide atomic-level detail of the binding mode, as was demonstrated for thiazole inhibitors of hDHODH, revealing the importance of unexpected water-mediated hydrogen bonds. nih.gov Molecular docking studies can further suggest binding modes and inform subsequent experiments. nih.gov Cellular assays are needed to determine the downstream consequences of target engagement, such as the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways. nih.govmdpi.com For example, investigating whether these compounds act as tubulin polymerization inhibitors, a known mechanism for some thiazole-based anticancer agents, would be a valuable line of inquiry.

Integration of Multidisciplinary Approaches in Thiazole Research

The complexity of drug discovery necessitates a multidisciplinary approach, integrating expertise from various scientific fields. The future development of this compound will benefit greatly from the convergence of computational chemistry, synthetic organic chemistry, biochemistry, and pharmacology.

The iterative cycle of in silico design, chemical synthesis, and in vitro biological evaluation is a powerful paradigm for accelerating the discovery of lead compounds. nih.govmdpi.com Computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling can predict the activity of new derivatives before they are synthesized, saving time and resources. mdpi.comajchem-b.com Combining experimental data from enzymatic assays and cell-based studies with computational predictions allows for a more complete understanding of a compound's profile. qeios.commdpi.com This integrated strategy, which has been successfully applied to develop thiazole inhibitors for targets ranging from HIV to cancer, will be essential for exploring the full therapeutic potential of thiazole alcohols. mdpi.comfrontiersin.org

Mentioned Compounds

Table 4: Chemical Compounds Mentioned in This Article

Q & A

Q. Basic

- ¹H NMR : Look for characteristic shifts: δ 4.75 (q, J = 6.45 Hz) for the hydroxyl-bearing CH₂ and δ 1.44 (d, J = 6.3 Hz) for the CH₃ group in analogous alcohols . Thiazole protons typically appear as singlets or doublets in δ 6.5–8.5 .

- IR : Hydroxyl stretches (~3200–3600 cm⁻¹) and thiazole ring vibrations (C=N ~1600 cm⁻¹, C-S ~700 cm⁻¹) confirm functional groups .

- TLC/GC : Monitor reaction progress and purity using solvent systems like CH₂Cl₂/MeOH (9:1) .

What computational or experimental approaches resolve contradictions in regioselectivity during thiazole-alcohol synthesis?

Q. Advanced

- Mechanistic studies : Compare FePC-catalyzed Markovnikov pathways (via carbocation intermediates) with anti-Markovnikov routes (e.g., BH₃·THF hydroboration) .

- DFT calculations : Model transition states to predict regioselectivity under varying catalysts (e.g., Fe vs. Ru complexes).

- Isotopic labeling : Use D₂O to trace water incorporation in hydration reactions .

How does X-ray crystallography using SHELXL contribute to structural elucidation of thiazole-alcohol derivatives?

Q. Advanced

- SHELX refinement : Resolve bond angles and torsional strain in the thiazole ring and hydroxyl group. For example, SHELXL can model disorder in ethanol solvates .

- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess crystallographic reliability (e.g., R-factor < 5% for high-resolution data) .

What are the key stability considerations for storing and handling this compound?

Q. Basic

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Avoid moisture and light .

- Reactivity : The hydroxyl group may undergo esterification or oxidation under acidic/oxidizing conditions. Test stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

How do metal catalysts influence reaction pathways in thiazole-alcohol synthesis?

Q. Advanced

- FePC : Promotes aerobic hydration of alkynes via radical intermediates, favoring secondary alcohols .

- Pd/C : Enables hydrogenolysis of protecting groups (e.g., benzyl ethers) in multistep syntheses .

- Chiral catalysts : Use Ru-BINAP complexes for enantioselective reductions (e.g., (R)-isomers in drug intermediates) .

What analytical techniques effectively monitor synthesis progress?

Q. Basic

- TLC : Use silica plates with UV detection to track starting material consumption .

- GC-MS : Quantify volatile by-products (e.g., acetylene derivatives) .

How can biological activity studies be designed for thiazole-alcohol derivatives?

Q. Advanced

- Structure-activity relationships (SAR) : Modify the thiazole substituents (e.g., fluorophenyl groups) and test against kinase targets (e.g., KRAS in cancer) .

- In vitro assays : Screen for cytotoxicity (MTT assay) and solubility (PAMPA) to prioritize lead compounds .

What are the solubility properties of this compound in organic solvents?

Q. Basic

- High solubility : Polar aprotic solvents (DMF, DMSO) due to hydrogen bonding with the hydroxyl group .

- Low solubility : Alkanes (hexane) and water. Use ethanol or dichloromethane for reaction media .

What purification strategies address by-products in multicomponent reactions?

Q. Advanced

- Flash chromatography : Separate thiazole-alcohols from hydrazine by-products using gradient elution (hexane → EtOAc) .

- Recrystallization : Use hot ethanol/water mixtures to isolate pure crystals .

- HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for chiral separations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.